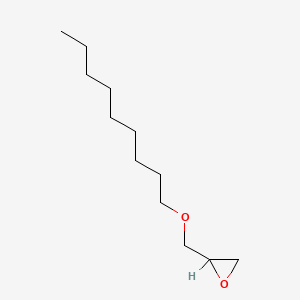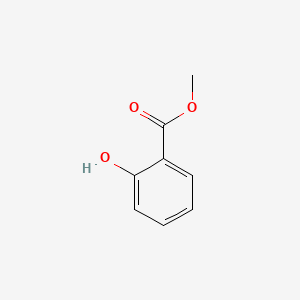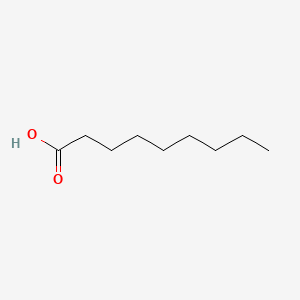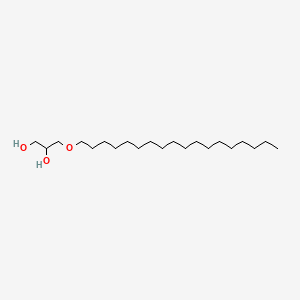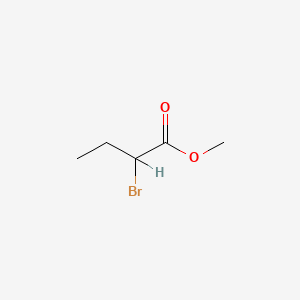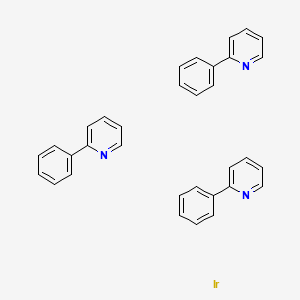
Cobalt(II) chloride hydrate
Descripción general
Descripción
Cobalt(II) chloride hydrate, also known as cobaltous chloride hexahydrate, is a hydrated form of cobalt chloride . It is bright pink in color and is generally stable at room temperature . The chemical formula for the compound is CoCl2·6H2O .
Synthesis Analysis
This compound can be synthesized by reacting cobalt (II) oxide or cobalt (II) hydroxide with hydrochloric acid . Another method involves the preparation of cobalt chloride indicator papers, which can be used to test for the presence of water .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cobalt ion surrounded by a tetragonal arrangement of chloride ligands. Four water molecules occupy a square plane about cobalt while chloride ions occupy axial positions . The linear formula is CoCl2 · 6H2O and the molecular weight is 237.93 .Chemical Reactions Analysis
This compound undergoes dehydration and decomposition under certain conditions . The intermediate products of dehydration and decomposition at different temperatures have been characterized by chemical analysis, X-ray diffraction, microscopy, infrared and diffuse reflectance spectroscopy .Physical And Chemical Properties Analysis
This compound is bright pink and is generally stable at room temperature . It has a molecular weight of 237.93 . The anhydrous form is blue, while the dihydrate is purple and the hexahydrate is pink .Aplicaciones Científicas De Investigación
Toxicological Perspectives
Research has identified various health hazards associated with cobalt exposure, highlighting its interaction with different receptors, ion channels, and biomolecules, which can lead to reversible effects. Notably, systemic toxicity is directly related to free Cobalt(II) ions, shedding light on the dose-response anomalies observed in cobalt toxicity. This knowledge is crucial for monitoring potential hypothyroidism and polycythemia in individuals with elevated serum cobalt concentrations, providing a scientific basis for health risk assessments related to cobalt exposure (Paustenbach et al., 2013).
Environmental Impact and Bioaccumulation
The environmental behavior of cobalt, especially its cycling in terrestrial environments and potential for bioaccumulation across the food chain, has been a subject of research. Studies suggest cobalt's mobility and toxicity can significantly influence soil-plant-invertebrate transfer, with implications for ecosystem health and food safety. These insights contribute to understanding cobalt's environmental impact and the need for risk assessment of chemicals containing cobalt (Gál et al., 2008).
Industrial and Catalytic Applications
Cobalt-based materials play a pivotal role in various industrial applications, including catalysis. The development of cobalt-based nanocatalysts for Fischer-Tropsch synthesis, which converts syngas to hydrocarbons, is an area of active research. These catalysts are favored for their activity, stability, and cost-effectiveness, offering a green alternative for fuel production. The exploration of cobalt's catalytic properties enhances our understanding of its potential in sustainable energy technologies (Qi et al., 2020).
Cobalt in Biomedical Research
Cobalt and cobalt oxide nanoparticles exhibit remarkable properties, including antioxidant, antimicrobial, and anticancer activities, highlighting their potential in biomedical applications. Research into the green synthesis of these nanoparticles emphasizes the importance of eco-friendly methods in developing biomedical materials with minimal environmental impact. These studies provide a foundation for leveraging cobalt's unique properties in healthcare and medical device innovation (Waris et al., 2021).
Resource Management and Recycling
Understanding the types, distribution, and mechanisms of cobalt deposits is crucial for strategic resource management, especially in the context of its industrial importance. Research emphasizes the need for comprehensive analysis and recovery strategies for cobalt from metallurgical wastes, addressing supply risks and promoting sustainable use of this critical metal. These insights are vital for developing policies and technologies aimed at efficient cobalt recovery and recycling, ensuring its availability for future applications (Zhao et al., 2019).
Safety and Hazards
Cobalt(II) chloride hydrate is considered hazardous. It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility . It is harmful if swallowed or if inhaled .
Mecanismo De Acción
Target of Action
Cobalt(II) chloride hydrate is an inorganic compound and a salt of cobalt and chlorine . It is often used in the lab and has been studied for its effects on various cell types .
Mode of Action
This compound interacts with its environment in several ways. In the presence of ammonia or amines, cobalt (II) is readily oxidized by atmospheric oxygen to give a variety of cobalt (III) complexes . This interaction can lead to changes in the compound’s structure and properties .
Biochemical Pathways
This compound has been shown to activate the hypoxic pathway and the epithelial–mesenchymal transition, and inhibit the pathways of cell proliferation . It also causes activation of the apoptosis pathway, increased the activity of effector caspases 3 and 7, and increased the expression of the unfolded protein response target DDIT3 .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action can vary. For instance, it has been shown to induce cell proliferation in certain concentrations, while higher concentrations can lead to apoptotic cell death . Furthermore, it can cause structural changes in the dehydrated salts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility can be affected by temperature . Additionally, its interaction with other substances, such as ammonia or amines, can lead to the formation of various complexes .
Propiedades
IUPAC Name |
dichlorocobalt;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCGXRQVUIKNGS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Co]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CoH2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7791-13-1, 69098-14-2 | |
| Record name | Cobalt dichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



